molecular formula C10H7ClO2 B8808200 Methyl 2-chloro-5-ethynylbenzoate

Methyl 2-chloro-5-ethynylbenzoate

Cat. No.: B8808200
M. Wt: 194.61 g/mol
InChI Key: YKYZMSXSJYYCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-ethynylbenzoate is a synthetic organic compound with the molecular formula C10H7ClO2 and a molecular weight of 182.62 g/mol . It is cataloged under CAS Number 41873-72-7 . This compound is an ester derivative of benzoic acid, functionally substituted with both a chlorine atom and an ethynyl group on the benzene ring. These functional groups make it a valuable building block in organic synthesis and medicinal chemistry research. The chlorine atom can undergo further substitution reactions, while the ethynyl group is a key functional group for click chemistry and metal-catalyzed coupling reactions, allowing for the construction of more complex molecular architectures. Research into substituted benzoate esters, in general, has shown that the electronic properties of substituents on the aromatic ring can significantly influence the compound's physical and biological activities . For instance, studies on methyl benzoate esters containing electron-withdrawing groups, such as chlorine, have been investigated for their spectral properties and potential antioxidant and antibacterial activities . As such, this compound serves as a versatile intermediate in the development of novel compounds for various research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use. Proper safety protocols should be followed when handling this and all laboratory chemicals.

Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

methyl 2-chloro-5-ethynylbenzoate

InChI

InChI=1S/C10H7ClO2/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h1,4-6H,2H3

InChI Key

YKYZMSXSJYYCPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#C)Cl

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Methyl 2-chloro-5-ethynylbenzoate serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the preparation of more complex molecules.

Key Reactions:

  • Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form biaryl compounds or other substituted benzenes.
  • Nucleophilic Substitution: The chloro group can be replaced with various nucleophiles, allowing for the introduction of different functional groups.

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical industry due to its potential as a precursor for biologically active molecules.

Case Studies:

  • Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, studies have demonstrated that modifications to the ethynyl group can enhance the anticancer activity by improving cell permeability and target specificity.
  • Protein Kinase Inhibitors: Some derivatives have been evaluated for their ability to inhibit specific protein kinases involved in cancer progression, highlighting their potential therapeutic applications.

Agrochemical Applications

This compound is also explored for its role in agrochemicals, particularly as an intermediate in the synthesis of herbicides.

Herbicide Development:

  • The compound can be transformed into herbicidal agents through various synthetic pathways. Its chlorinated structure is advantageous for developing selective herbicides that target specific weed species while minimizing damage to crops.

Research has revealed that this compound and its derivatives exhibit notable biological activities beyond their synthetic utility.

Biological Studies:

  • Repellency Against Insects: Some studies have tested the compound's effectiveness as an insect repellent, showing promising results against common pests.
  • Antimicrobial Properties: Preliminary investigations suggest that certain derivatives possess antimicrobial activity, indicating potential applications in developing new antibacterial agents.
Compound NameActivity TypeReference Source
This compoundAnticancer
This compoundInsect Repellent
Derivative AProtein Kinase Inhibitor
Derivative BAntimicrobial

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl Benzoate Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Reactivity Applications References
This compound Cl (2), C≡CH (5) C₁₀H₇ClO₂ ~194.62* Alkyne reactions (e.g., coupling) Organic synthesis, materials science -
Methyl 2-chloro-5-formylbenzoate Cl (2), CHO (5) C₉H₇ClO₃ 198.6* Aldehyde reactions (e.g., imines) Research chemical, synthesis
Methyl 2-amino-5-chlorobenzoate NH₂ (2), Cl (5) C₈H₈ClNO₂ 185.61 Amine acylation, hydrogen bonding Pharmaceutical intermediate
Methyl 5-amino-2-chlorobenzoate NH₂ (5), Cl (2) C₈H₈ClNO₂ 185.61 Amine reactions Unspecified (likely synthesis)
Methyl 4-acetamido-5-chloro-2-methoxybenzoate Acetamido (4), Cl (5), OCH₃ (2) C₁₁H₁₂ClNO₄ 257.67* Amide/methoxy reactivity Medicinal chemistry (hypothetical)

Substituent Effects on Physical and Chemical Properties

  • Ethynyl vs. Formyl (Aldehyde):
    The ethynyl group in this compound introduces linear geometry and sp-hybridization, enhancing rigidity and enabling cross-coupling reactions. In contrast, the formyl group in Methyl 2-chloro-5-formylbenzoate is polar and reactive toward nucleophiles (e.g., forming hydrazones or imines) .

  • Ethynyl vs. Amino: Amino groups (e.g., in Methyl 2-amino-5-chlorobenzoate) are electron-donating, increasing solubility in polar solvents and enabling hydrogen bonding. Ethynyl groups are electron-withdrawing, reducing solubility but offering unique reactivity in alkyne-specific reactions .
  • Positional Isomerism (Cl and NH₂): Methyl 2-amino-5-chlorobenzoate and Methyl 5-amino-2-chlorobenzoate are positional isomers. The NH₂ group’s position affects electronic distribution and intermolecular interactions, as seen in the crystal structure of Methyl 2-amino-5-chlorobenzoate, stabilized by N-H⋯O hydrogen bonds .

Preparation Methods

Synthesis from Methyl 2-Chloro-5-Iodobenzoate

Methyl 2-chloro-5-iodobenzoate serves as a key intermediate. Its preparation is detailed in patents, where methyl anthranilate undergoes iodination and Sandmeyer reactions to install chlorine and iodine substituents. Subsequent Sonogashira coupling with trimethylsilylacetylene (TMSA) yields the protected ethynyl derivative, which is deprotected under mild basic conditions:

Procedure :

  • Sonogashira Coupling :

    • React methyl 2-chloro-5-iodobenzoate (1.0 eq) with TMSA (1.2 eq) in acetonitrile.

    • Catalysts: Pd(OAc)₂ (5 mol%), CuI (10 mol%), PPh₃ (10 mol%).

    • Base: Et₃N (2.0 eq), reflux at 80°C for 12 h.

    • Yield : 85–92% of methyl 2-chloro-5-(trimethylsilylethynyl)benzoate.

  • Deprotection :

    • Treat with K₂CO₃ (2.0 eq) in MeOH at 25°C for 2 h.

    • Yield : 95% of methyl 2-chloro-5-ethynylbenzoate.

Key Data :

StepCatalyst SystemSolventTemperatureYield
CouplingPd(OAc)₂/CuI/PPh₃MeCN80°C85–92%
DeprotectionK₂CO₃MeOH25°C95%

Direct Ethynylation via Alkynylation Reactions

Alternative approaches employ C–H activation or oxidative alkynylation to install the ethynyl group without pre-halogenation.

Oxidative Alkynylation of Methyl 2-Chlorobenzoate

A method adapted from steroid chemistry uses ferrocene-based catalysts to directly introduce ethynyl groups:

Procedure :

  • React methyl 2-chlorobenzoate (1.0 eq) with phenylacetylene (1.5 eq) in DMF.

  • Catalysts: PdCl₂ (5 mol%), CuI (10 mol%), and 2,2,6,6-tetramethylpiperidine (TMP) as a base.

  • Oxidizing agent: Ag₂CO₃ (1.2 eq), 100°C for 24 h.

  • Yield : 60–65% (limited by competing homocoupling).

Optimization Insight :

  • Electron-deficient aryl halides show higher reactivity.

  • Steric hindrance at the para-position reduces yields by 15–20%.

Multi-Step Synthesis via Diazonium Intermediates

A classical route involves diazotization and Sandmeyer reactions to install substituents sequentially.

From Methyl 5-Amino-2-Chlorobenzoate

  • Diazotization :

    • Treat methyl 5-amino-2-chlorobenzoate with NaNO₂/HCl at 0–5°C to form the diazonium salt.

  • Iodination :

    • React with KI to yield methyl 2-chloro-5-iodobenzoate (Yield : 75–80%).

  • Sonogashira Coupling :

    • As described in Section 1.1.

Challenges :

  • Diazonium intermediates are thermally unstable, requiring strict temperature control.

  • Multi-step purification reduces overall yield to ~60%.

Esterification of Pre-Functionalized Acids

From 2-Chloro-5-Ethynylbenzoic Acid

Direct esterification of the pre-formed acid is viable for scalable synthesis:

Procedure :

  • React 2-chloro-5-ethynylbenzoic acid (1.0 eq) with SOCl₂ (1.5 eq) in MeOH at 20°C for 12 h.

  • Yield : 90–95% of methyl ester.

Advantages :

  • Avoids palladium catalysts, reducing costs.

  • Suitable for industrial-scale production.

Comparative Analysis of Methods

MethodKey StepsCatalystsYieldScalability
Sonogashira CouplingHalogenation, Coupling, DeprotectionPd/Cu80–85%High
Oxidative AlkynylationDirect C–H activationPd/Cu/Ag60–65%Moderate
Diazonium RouteDiazotization, Iodination, CouplingNone60%Low
Direct EsterificationEsterification of acidSOCl₂90–95%Industrial

Industrial and Environmental Considerations

  • Catalyst Recovery : Pd-based systems require costly recovery steps. Recent advances use polymer-supported catalysts to improve recyclability.

  • Solvent Choice : MeCN and DMF are common but pose environmental concerns. Switch to cyclopentyl methyl ether (CPME) reduces toxicity.

  • Waste Streams : Sandmeyer reactions generate Cu/I byproducts, necessitating neutralization protocols .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-chloro-5-ethynylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification of 2-chloro-5-ethynylbenzoic acid using methanol under acidic or catalytic conditions. For example, thionyl chloride (SOCl₂) in benzene with dimethylformamide (DMF) as a catalyst can yield acyl chlorides, which are then esterified . Reaction time (e.g., 4 hours at reflux) and solvent choice (e.g., benzene vs. N-methylacetamide) critically affect purity and yield. Post-reaction distillation removes volatile byproducts, leaving crude product for further purification .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard for removing unreacted starting materials. For higher purity (>92%), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Deuterated analogs (e.g., methyl esters) may require specialized techniques like recrystallization from ethanol-d₆ .

Q. Which spectroscopic methods are most reliable for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular geometry, as demonstrated for structurally similar esters (e.g., Methyl 5-chloro-2-hydroxy-3-(4-methoxyphenyl)-4,6-dimethylbenzoate) .
  • NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., ethynyl protons at δ ~2.5–3.0 ppm, aromatic protons split by chlorine’s anisotropic effect) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₇ClO₂ requires m/z 212.9998) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate data using multiple techniques. For example, discrepancies in NMR coupling constants may arise from dynamic rotational isomerism; variable-temperature NMR or NOESY can clarify conformational dynamics. Computational modeling (DFT) predicts optimized geometries and chemical shifts, which can be compared to experimental data .

Q. What experimental strategies are used to study the reactivity of the ethynyl group in this compound?

  • Methodological Answer : The ethynyl group participates in Sonogashira coupling or cycloaddition reactions. To track reactivity:

  • Kinetic studies : Monitor reaction progress via TLC or in situ IR spectroscopy.
  • Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to probe solvent effects.
  • Trapping intermediates : Quench reactions at intervals and analyze by GC-MS .

Q. How does this compound degrade under varying pH and temperature conditions?

  • Methodological Answer : Stability assays involve:

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via HPLC-UV/Vis. Major degradation products (e.g., benzoic acid derivatives) are identified using LC-MS .
  • Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >150°C may cleave the ester group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.